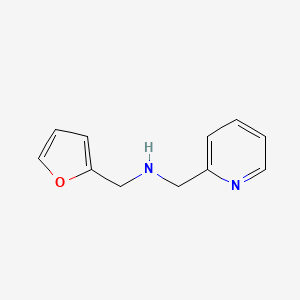

Furan-2-ylmethyl-pyridin-2-ylmethyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-7,12H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAHELYRKADDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353536 | |

| Record name | Furan-2-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247571-56-8 | |

| Record name | Furan-2-ylmethyl-pyridin-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Furan and Pyridine Heterocycles in Chemical and Biological Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form the largest and most varied class of organic compounds. sigmaaldrich.com Among these, furan (B31954) and pyridine (B92270) rings are fundamental scaffolds in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. utripoli.edu.lyutripoli.edu.ly

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov This structure is a component of numerous compounds with a wide array of pharmacological properties, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, and anticancer activities. utripoli.edu.lyijabbr.com The versatility of the furan nucleus allows for slight modifications in its substitution pattern, which can lead to significant changes in biological activity, making it a valuable target for medicinal chemists. utripoli.edu.ly Furan derivatives are integral to several clinically approved drugs and are often investigated for new therapeutic applications. utripoli.edu.lynih.gov For instance, derivatives of 1-benzoyl-3-furan-2-ylmethyl-thiourea have been noted for their antibacterial effects. ijabbr.com

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is another cornerstone of pharmaceutical research. matrixscientific.com Like furan, pyridine and its derivatives are key components in a vast number of biologically active molecules and are present in many natural products, such as alkaloids and vitamins. sigmaaldrich.commatrixscientific.com The presence of the nitrogen atom gives pyridine distinct chemical properties that are utilized in the design of drugs targeting various conditions. Research has shown that incorporating a pyridine moiety can lead to compounds with significant therapeutic potential. utripoli.edu.ly

The combination of these two heterocycles in a single molecule, as seen in Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, creates a structure with potential for diverse chemical interactions and biological activities, making it and its related derivatives subjects of interest in synthetic and medicinal chemistry.

Research Context and Scholarly Focus on Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine

Established Synthetic Pathways for this compound

The construction of this compound can be achieved through several strategic synthetic approaches, primarily revolving around the formation of the central secondary amine linkage.

Reductive Amination Approaches and Imine Intermediate Formation

Reductive amination stands out as a primary and highly efficient method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine.

Specifically, the synthesis of this compound via this pathway involves the reaction of 2-furancarboxaldehyde (furfural) with 2-(aminomethyl)pyridine. The initial step is the acid-catalyzed formation of the corresponding N-(furan-2-ylmethylene)pyridin-2-ylmethanamine, an imine or Schiff base. This intermediate is typically not isolated.

The subsequent reduction of the imine can be accomplished using a variety of reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). For industrial applications and in heterogeneous catalysis, molecular hydrogen (H₂) in the presence of a metal catalyst is often employed. The reaction is believed to proceed via an imine pathway, even though the intermediate is often highly reactive and not detected. nih.gov

A general reaction scheme for the reductive amination is as follows:

| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |

|---|---|---|---|---|

| 2-Furancarboxaldehyde | 2-(Aminomethyl)pyridine | N-(furan-2-ylmethylene)pyridin-2-ylmethanamine (Imine) | H₂/Metal Catalyst (e.g., Ni, Pd, Pt, Rh) or Hydride Reagents (e.g., NaBH₄) | This compound |

Condensation Reactions in Heterocyclic Amine Synthesis

The formation of the imine intermediate in reductive amination is a classic example of a condensation reaction, where two molecules combine with the loss of a small molecule, in this case, water. The synthesis of heterocyclic amines often relies on such condensation steps to build the desired molecular framework.

Metal-Catalyzed Strategies for Analogous Furan-Pyridine Amine Structures

Metal catalysts play a pivotal role in the synthesis of furan-pyridine amine structures, particularly in the reduction of the imine intermediate during reductive amination. A variety of heterogeneous and homogeneous metal catalysts have been shown to be effective for the reductive amination of furanic aldehydes. rsc.org

For the synthesis of analogous structures, catalysts based on nickel (Ni), palladium (Pd), platinum (Pt), and rhodium (Rh) are commonly used. For instance, Raney nickel is a cost-effective and efficient catalyst for the reductive amination of furfural (B47365). mdpi.com Studies have also explored the use of copper-based catalysts, such as CuAlOx, for the hydrogenation of imines derived from furanic aldehydes. youtube.com Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be highly selective for the formation of furfurylamine (B118560) from furfural and ammonia. nih.gov

The choice of metal catalyst can influence the reaction conditions required (e.g., temperature and pressure of H₂) and the selectivity of the reaction, minimizing side reactions such as the hydrogenation of the furan or pyridine rings.

| Catalyst | Typical Reaction Conditions | Notes |

|---|---|---|

| Raney Ni | Moderate temperature and H₂ pressure | Cost-effective and widely used. |

| Pd/C | Mild to moderate conditions | Effective, but can sometimes lead to over-reduction. |

| Rh/Al₂O₃ | Relatively mild conditions | Shows high selectivity in some amination reactions. nih.gov |

| Cu-based catalysts | Varying conditions | Offer a non-precious metal alternative. youtube.com |

Advanced Chemical Reactivity and Derivatization

The presence of three distinct reactive centers—the electron-rich furan ring, the electron-deficient pyridine ring, and the nucleophilic secondary amine—endows this compound with a rich and varied chemical reactivity.

Electrophilic Aromatic Substitution on Aromatic Moieties

Both the furan and pyridine rings can potentially undergo electrophilic aromatic substitution, although their reactivities and regioselectivities are markedly different.

The furan ring is an electron-rich heterocycle and is highly activated towards electrophilic attack, being more reactive than benzene (B151609). Substitution typically occurs at the C5 position (adjacent to the oxygen and distal to the methylene (B1212753) bridge) or the C2 position if the directing group at C2 is strongly activating. In the case of this compound, the 2-substituent is an alkylamine group, which is an activating, ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur preferentially at the C5 position of the furan ring. Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring often necessitates the use of mild reagents and conditions to avoid polymerization or ring-opening.

The pyridine ring , in contrast, is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, requiring harsh reaction conditions. quora.com When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). The alkylamine substituent at the C2 position is an activating group, which may facilitate substitution, but the deactivating effect of the ring nitrogen is generally dominant.

| Aromatic Ring | Reactivity towards Electrophiles | Predicted Site of Substitution | Examples of Reactions |

|---|---|---|---|

| Furan | Activated (more reactive than benzene) | C5 position | Nitration, Halogenation, Friedel-Crafts acylation |

| Pyridine | Deactivated (less reactive than benzene) | C3 and C5 positions | Nitration (under harsh conditions), Sulfonation |

Nucleophilic Substitution Reactions Involving the Amine Functionality

The secondary amine in this compound is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. As a nucleophile, the lone pair of electrons on the nitrogen atom can attack various electrophilic centers.

Common derivatization reactions involving the secondary amine include:

Alkylation: Reaction with alkyl halides to form tertiary amines. This reaction proceeds via an Sₙ2 mechanism.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a robust and common transformation.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. For instance, derivatization of secondary amines with 2-naphthalenesulfonyl chloride is a known method. nih.gov

Mannich Reaction: As a secondary amine, it can participate in Mannich reactions with formaldehyde (B43269) and a suitable carbon acid.

These reactions provide a versatile platform for modifying the structure and properties of this compound, enabling the synthesis of a diverse library of derivatives for various applications. The primary amine, ethylamine, is a better nucleophile than ammonia, and this trend continues with secondary and tertiary amines being progressively more nucleophilic. chemguide.co.uk

Oxidation and Reduction Pathways of the Chemical Compound

The oxidation and reduction of this compound can occur at several sites: the furan ring, the pyridine ring, or the amine linkage.

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening reactions. Under oxidative conditions, furans can be converted to unsaturated 1,4-dicarbonyl compounds. The presence of the amine moiety can influence the reaction pathway, potentially leading to more complex intramolecular reactions. For example, the oxidation of furfurylamines can result in the formation of pyridinones through a process known as the aza-Achmatowicz reaction. rsc.org The pyridine ring is generally more resistant to oxidation compared to the furan ring.

Reduction: The furan ring can be reduced to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions. This transformation removes the aromaticity of the furan ring and results in a more flexible, saturated heterocyclic system. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the furan ring without affecting the pyridine ring. For instance, rhodium and ruthenium catalysts are often effective for the hydrogenation of furan rings. The pyridine ring can also be reduced to a piperidine (B6355638) ring, but this typically requires more forcing conditions.

| Reaction Type | Reagent/Catalyst | Affected Moiety | Major Product(s) |

|---|---|---|---|

| Oxidation | m-CPBA, NBS/H₂O | Furan Ring | Unsaturated 1,4-dicarbonyl compounds, Pyridinones |

| Reduction | H₂/Rh-catalyst | Furan Ring | Tetrahydrofuran derivative |

| Reduction | H₂/PtO₂, high pressure | Pyridine Ring | Piperidine derivative |

Acid-Base Chemistry and Salt Formation (e.g., Dihydrochloride)

This compound possesses two basic nitrogen atoms: the secondary amine and the nitrogen in the pyridine ring. The secondary amine is typically more basic than the pyridine nitrogen. Therefore, the compound can act as a diacidic base, capable of accepting two protons to form a dihydrochloride (B599025) salt.

Functionalization of the Amine Linkage and Heterocyclic Rings

The structure of this compound offers multiple avenues for further functionalization.

Amine Linkage: The secondary amine can undergo various reactions typical of amines.

N-Alkylation: Reaction with alkyl halides can introduce an additional alkyl group on the nitrogen atom, leading to a tertiary amine.

N-Acylation: Reaction with acyl chlorides or anhydrides will form the corresponding amide. This can be a useful protecting group strategy or a way to introduce new functional groups.

Heterocyclic Rings:

Furan Ring: The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, preferentially at the 5-position (alpha to the oxygen and remote from the existing substituent). chemicalbook.compearson.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, although the conditions must be carefully controlled to avoid degradation of the furan ring.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. It is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, especially at the positions ortho and para to the nitrogen atom if a suitable leaving group is present. quora.com Functionalization of the pyridine ring can also be achieved through lithiation followed by reaction with an electrophile.

| Reaction Site | Reaction Type | Reagent | Expected Product |

|---|---|---|---|

| Amine Linkage | N-Alkylation | CH₃I | N-methylated tertiary amine |

| Amine Linkage | N-Acylation | (CH₃CO)₂O | N-acetylated amide |

| Furan Ring (5-position) | Electrophilic Acylation | (CH₃CO)₂O, Lewis Acid | 5-acetylfuran derivative |

| Pyridine Ring | Nucleophilic Substitution (if activated) | NaNH₂ (Chichibabin reaction) | Aminopyridine derivative |

Molecular Architecture, Electronic Structure, and Conformational Analysis of Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine

Detailed Structural Features of the Furan (B31954), Pyridine (B92270), and Amine Moieties

The fundamental framework of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine is built upon the covalent linkage of a furan-2-ylmethyl group and a pyridin-2-ylmethyl group to a central secondary amine nitrogen atom.

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. This ring system is characterized by its planar geometry and specific bond lengths and angles that deviate slightly from a regular pentagon due to the presence of the heteroatom. The C-O bond lengths are typically shorter than the C-C bond lengths within the ring, and the internal bond angles are also influenced by the oxygen atom.

The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. Similar to benzene (B151609), the pyridine ring is planar with delocalized π-electrons across the ring. The presence of the electronegative nitrogen atom, however, introduces a degree of polarity to the ring and influences its electronic properties and reactivity.

The amine moiety in this compound is a secondary amine, where the nitrogen atom is bonded to the methylene (B1212753) carbons of both the furan-2-ylmethyl and pyridin-2-ylmethyl substituents. The geometry around the nitrogen atom is expected to be trigonal pyramidal, with the lone pair of electrons occupying one of the sp³ hybrid orbitals. This lone pair plays a significant role in the chemical reactivity and conformational preferences of the molecule.

| Moiety | Parameter | Expected Value |

|---|---|---|

| Furan | Ring Geometry | Planar |

| C-O Bond Length | ~1.36 Å | |

| C=C Bond Length | ~1.35 Å, ~1.43 Å | |

| Pyridine | Ring Geometry | Planar |

| C-N Bond Length | ~1.34 Å | |

| C-C Bond Length | ~1.39 Å | |

| Amine | Geometry around N | Trigonal Pyramidal |

| C-N-C Bond Angle | ~112° |

Electronic Properties and Aromaticity Considerations

The electronic properties of this compound are a composite of the characteristics of its furan, pyridine, and amine components. Both the furan and pyridine rings are aromatic, possessing 6 π-electrons that are delocalized over the cyclic systems, which imparts them with significant thermodynamic stability.

The furan ring is considered an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-system. This high electron density makes the furan ring susceptible to electrophilic substitution, primarily at the C5 position.

Conversely, the pyridine ring is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic substitution compared to benzene but more susceptible to nucleophilic attack.

The secondary amine bridge, with its lone pair of electrons on the nitrogen atom, can act as a flexible electronic linker. This lone pair can potentially engage in electronic interactions with the adjacent aromatic rings, although the insulating effect of the methylene (-CH₂-) groups will modulate the extent of this conjugation.

Conformational Dynamics and Dihedral Angle Investigations

Key dihedral angles that define the molecule's conformation include:

The angle describing the rotation around the C(furan)-C(methylene) bond.

The angle describing the rotation around the C(methylene)-N(amine) bond.

The angle describing the rotation around the N(amine)-C(methylene) bond.

The angle describing the rotation around the C(methylene)-C(pyridine) bond.

Computational studies on analogous molecules, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, have shown that the dihedral angles between the pyridyl ring planes can be significant, on the order of 83-84°. researchgate.netnih.gov This suggests that in this compound, the furan and pyridine rings are likely not coplanar, adopting a more globular conformation. The specific preferred conformation will be a balance of steric hindrance between the two bulky ring systems and potential weak intramolecular interactions.

| Dihedral Angle | Description | Predicted Range |

|---|---|---|

| τ₁ (Cα-furan-Cmethylene-N-Cmethylene) | Rotation around the furan-methylene to amine bond | Flexible, likely anti or gauche |

| τ₂ (Cmethylene-N-Cmethylene-Cα-pyridine) | Rotation around the amine to pyridine-methylene bond | Flexible, likely anti or gauche |

| Φ (Planefuran vs. Planepyridine) | Overall orientation of the two aromatic rings | Likely non-coplanar (> 60°) |

Chirality and Stereochemical Aspects in Related Analogues

This compound itself is an achiral molecule as it does not possess a stereocenter. However, the introduction of substituents on the furan, pyridine, or methylene groups could lead to the formation of chiral analogues.

For instance, if a substituent were introduced on one of the methylene carbons, that carbon would become a chiral center, leading to a pair of enantiomers. Similarly, substitution on the furan or pyridine rings at positions that break the molecule's symmetry could also induce chirality. The study of such chiral analogues would be essential for applications where stereochemistry plays a critical role, such as in medicinal chemistry or asymmetric catalysis. While no specific research on the stereochemical aspects of this compound has been reported, the principles of stereochemistry can be readily applied to predict the properties of its potential chiral derivatives.

Computational Studies and Theoretical Investigations in Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. DFT studies can elucidate the distribution of electrons within Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, identifying sites that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a clear picture of its reactive behavior. researchgate.net

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions with high electron density, likely the furan (B31954) and pyridine (B92270) rings, which can participate in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies the most likely sites for receiving electrons in a reaction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity and potential for charge transfer interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution; predicts sites for electrophilic and nucleophilic attack. | Would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the amine hydrogen. |

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological target. nih.gov

The central amine linker connecting the furan and pyridine rings allows for significant rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify its most stable low-energy conformations. This analysis is crucial for understanding how the molecule might orient itself when approaching a binding site on a protein or other macromolecule. The simulations track the trajectories of atoms, revealing the dynamic changes in bond angles and torsion angles that define the molecule's shape. researchgate.net

Furthermore, MD simulations are invaluable for analyzing intermolecular interactions. researchgate.net By placing the molecule in a simulated environment (e.g., a box of water molecules), researchers can study the formation and lifetime of hydrogen bonds and other non-covalent interactions. researchgate.net This provides a detailed picture of the molecule's solvation and how it might interact with the active site of an enzyme or receptor, which is essential for rational drug design. nih.gov Studies on furan resins, for example, have used MD to predict material properties based on the evolution of the molecular structure. psu.eduresearchgate.net

Predictive Modeling of Molecular Properties and Potential Reactivity Profiles

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical link between a molecule's structure and its properties or biological activity. researchgate.net These models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict various endpoints. researchgate.net

For this compound, a wide range of descriptors can be calculated from its 2D and 3D structures. These include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Once a set of descriptors is generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates these descriptors with a known property (e.g., solubility, binding affinity) for a series of related compounds. researchgate.netmdpi.com The resulting model can then be used to predict the properties of new molecules like this compound before they are synthesized and tested. nih.gov

| Property Category | Example Descriptors | Predicted Property |

|---|---|---|

| Physicochemical | LogP (lipophilicity), TPSA (Polar Surface Area) | Solubility, membrane permeability, bioavailability. |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, interaction potential. |

| Steric | Molecular Volume, Surface Area | Binding affinity, fit within a receptor site. |

Theoretical Toxicity Risk Assessments (e.g., POM Analyses of related compounds)

Theoretical toxicity risk assessment is an essential in silico step to flag potential liabilities in drug candidates early in the discovery process. nih.govresearchgate.net Petra/Osiris/Molinspiration (POM) analyses are a combination of computational tools used to predict drug-likeness and potential toxicity risks based on a molecule's structure. acs.orgresearchgate.net These predictions are based on comparing structural fragments of the query molecule to a database of fragments with known toxicological effects.

For this compound, the presence of the furan ring is a significant structural alert. Furan itself is a known hepatotoxin and is classified as a possible human carcinogen (Group 2B by IARC). researchgate.netellinikahoaxes.gr Its toxicity is mediated by its metabolic activation in the liver to a highly reactive metabolite, cis-2-butene-1,4-dial, which can bind to cellular macromolecules and cause damage. nih.govresearchgate.net Therefore, any theoretical assessment would highlight the furan moiety as a potential source of toxicity.

POM analyses provide a more detailed breakdown of potential risks and drug-relevant properties. Osiris calculations predict risks such as mutagenicity, tumorigenicity, and irritant effects. Molinspiration calculates key physicochemical properties relevant to Lipinski's rule of five (e.g., cLogP, molecular weight, hydrogen bond donors/acceptors) and predicts a drug-likeness score. acs.orgmdpi.com These computational tools allow for a rapid screening of compounds to prioritize those with a lower predicted risk profile and better drug-like properties. nih.gov

| Parameter | Tool | Description | Predicted Outcome for this compound |

|---|---|---|---|

| cLogP | Molinspiration/Osiris | Calculated octanol-water partition coefficient, a measure of lipophilicity. | Likely to be within the drug-like range (<5). |

| Topological Polar Surface Area (TPSA) | Molinspiration/Osiris | Sum of surfaces of polar atoms; correlates with membrane permeability. | Expected to be in a range indicating good oral bioavailability. researchgate.net |

| Drug-Likeness Score | Molinspiration/Osiris | A composite score based on fragments associated with known drugs. | May be positive, but potentially lowered by the furan toxicity alert. |

| Mutagenicity Risk | Osiris | Predicts the likelihood of inducing genetic mutations. | Medium to high risk, due to the potential metabolic activation of the furan ring. |

| Tumorigenicity Risk | Osiris | Predicts the potential to cause tumors. | Medium to high risk, consistent with the known carcinogenicity of furan. ellinikahoaxes.gr |

| Irritant Effect Risk | Osiris | Predicts the potential to cause irritation. | Typically low to medium for this class of compounds. |

| Reproductive Effect Risk | Osiris | Predicts potential adverse effects on reproduction. | Variable; would require specific fragment analysis. |

An in-depth analysis of the structure-activity relationships (SAR) of this compound analogues is crucial for the rational design of novel therapeutic agents. This article explores the methodologies for SAR elucidation, the influence of the constituent heterocyclic moieties, the impact of structural modifications, and the application of computational modeling in the development of new analogues.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, the connectivity and chemical environment of atoms within a molecule can be determined.

For Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, ¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the protons in the furan (B31954) and pyridine (B92270) rings, as well as the methylene (B1212753) bridges and the amine proton, would provide key structural information. Spin-spin coupling between adjacent protons would result in signal splitting, and the coupling constants (J) would help to establish the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

As of the latest literature review, specific experimental ¹H NMR and ¹³C NMR data for this compound has not been published. The following tables illustrate the type of data that would be expected from such analyses.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. These would include C-H stretching and bending vibrations for the aromatic furan and pyridine rings, as well as the methylene groups. The C-N stretching of the amine and the C-O-C stretching of the furan ether would also produce distinct signals. The N-H stretching vibration of the secondary amine would also be a key feature.

Detailed experimental FT-IR spectral data for this compound is not currently available in published literature.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's electronic structure, particularly the presence of conjugated systems.

This compound contains both furan and pyridine rings, which are aromatic and contain π-electron systems. Therefore, it is expected to exhibit absorption in the UV region of the electromagnetic spectrum due to π → π* transitions. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation within the molecule.

Specific experimental UV-Vis spectroscopic data for this compound has not been found in the reviewed scientific literature.

Table 4: Hypothetical UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) for Molecular Weight and Purity Assessment

Electrospray Ionization/Liquid Chromatography-Mass Spectrometry (ESI/LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC separates the components of a mixture, and ESI gently ionizes the molecules, allowing for the determination of their molecular weight with high accuracy.

For this compound, which has a molecular formula of C₁₁H₁₂N₂O, the calculated molecular weight is 188.23 g/mol . sigmaaldrich.comnih.gov ESI-MS would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 189.24. This technique would also serve to assess the purity of the sample, as any impurities would be separated by the LC and detected by the MS.

While the theoretical molecular weight is known, specific experimental ESI/LC-MS data for this compound is not available in the current body of scientific literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By combusting a small, precisely weighed sample, the amounts of carbon, hydrogen, and nitrogen can be determined. The percentage of oxygen is typically calculated by difference.

The theoretical elemental composition of this compound (C₁₁H₁₂N₂O) is:

Carbon (C): 70.19%

Hydrogen (H): 6.43%

Nitrogen (N): 14.88%

Oxygen (O): 8.50%

Experimental elemental analysis data should closely match these theoretical values to confirm the empirical formula of the synthesized compound. At present, published experimental elemental analysis data for this compound has not been located.

Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 70.19 | Data Not Available |

| Hydrogen (H) | 6.43 | Data Not Available |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, the precise positions of atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would reveal its solid-state conformation, the planarity of the aromatic rings, and the geometry around the central nitrogen atom. This technique would also provide detailed information about the crystal packing and any hydrogen bonding or other intermolecular interactions that stabilize the crystal structure.

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound.

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. It provides a graphical representation of the regions of close contact between molecules and can be used to understand the nature and relative importance of different types of intermolecular forces, such as hydrogen bonds and van der Waals interactions.

For this compound, a Hirshfeld surface analysis would allow for a detailed investigation of how the molecules pack together in the solid state. It would highlight the key intermolecular contacts, such as potential hydrogen bonds involving the amine hydrogen and the nitrogen or oxygen atoms, as well as π-π stacking interactions between the aromatic rings.

As no single-crystal X-ray diffraction data is available for this compound, a Hirshfeld surface analysis has not been performed or reported in the literature.

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

Exploration of Biological Activities and Molecular Interaction Mechanisms of Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine and Its Derivatives

In Vitro Screening Methodologies for Broad Biological Activity Profiling

A variety of in vitro assays are employed to screen for and characterize the biological activities of novel chemical entities. These methods provide crucial preliminary data on the potential therapeutic applications of compounds like Furan-2-ylmethyl-pyridin-2-ylmethyl-amine and its derivatives.

The antimicrobial potential of furan (B31954) and pyridine (B92270) derivatives is typically assessed using standardized in vitro methods to determine their efficacy against a panel of pathogenic microbes. A common technique is the serial dilution method, which is used to establish the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible microbial growth. zsmu.edu.ua

Research has demonstrated the antimicrobial capabilities of various compounds featuring the furan or pyridine scaffold. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown effective inhibition of the yeast-like fungus Candida albicans at an MIC of 64 µg/mL. mdpi.com Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.ua Similarly, other studies have reported that novel pyridine and thienopyridine derivatives exhibit strong activity against E. coli, B. mycoides, and C. albicans, with some compounds showing MIC values as low as 0.0048 mg/mL. researchgate.net In another study, some poly-heterocyclic compounds containing pyridine and furan moieties showed potent activity against fungal strains with IC50 values in the range of 0.055–0.092 µM. researchgate.net

| Compound Class | Test Organism | Method | Observed Activity (MIC/IC50) | Reference |

|---|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Serial Dilution | 64 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | Serial Dilution | 128 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacterial and fungal strains | Not Specified | MICs: 150.7–295 µg/mL | nih.gov |

| Pyridine and thienopyridine derivatives | E. coli | Serial Dilution | MIC: >0.0048 - 0.0195 mg/mL | researchgate.net |

| Pyridine and thienopyridine derivatives | B. mycoides | Serial Dilution | MIC: <0.0048 - 0.0098 mg/mL | researchgate.net |

| Poly-heterocyclic pyridine and furan compounds | Fungal strains | Not Specified | IC50: 0.055–0.092 µM | researchgate.net |

The cytotoxic potential of furan-pyridine derivatives against cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The results are typically expressed as the IC50 value, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Studies have shown that compounds with these heterocyclic systems can exhibit significant anticancer effects. For example, novel pyridine derivatives have been tested against human cancer cell lines including Huh-7 (liver), A549 (lung), and MCF-7 (breast), with some compounds showing superior antiproliferative activity to the standard drug Taxol. rsc.org Other poly-heterocyclic compounds bearing pyridine and furan moieties have demonstrated potent cytotoxicity against MCF-7 and A-2780 (ovarian) cell lines. researchgate.net

Beyond cytotoxicity, further mechanistic studies are conducted to understand how these compounds induce cell death. DNA flow cytometry is used to analyze the cell cycle distribution, revealing whether the compounds cause cell cycle arrest at specific phases, such as the G2/M phase. nih.gov Apoptosis, or programmed cell death, is often assessed using methods like Annexin V/PI staining. nih.gov The induction of apoptosis via the intrinsic mitochondrial pathway can be confirmed by measuring the levels of key regulatory proteins like p53, Bax, and Bcl-2. nih.gov

| Compound Class | Cancer Cell Line | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-furan hybrid (Compound 2c) | MCF-7 (Breast) | More potent than docetaxel (B913) at 0.1 µM | researchgate.net |

| Pyridine-furan hybrid (Compound 4c) | A-2780 (Ovarian) | More cytotoxic than standard at 0.1 µM | researchgate.net |

| Pyridine derivative (Compound 3b) | Huh-7 (Liver) | 6.54 µM | rsc.org |

| Pyridine derivative (Compound 3b) | A549 (Lung) | 15.54 µM | rsc.org |

| Pyridine derivative (Compound 3b) | MCF-7 (Breast) | 6.13 µM | rsc.org |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 µg/mL | nih.gov |

The anti-inflammatory properties of furan and pyridine derivatives can be investigated in vitro by assessing their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. Furan derivatives have been shown to exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK (mitogen-activated Protein Kinase). nih.govnih.gov

In vitro enzyme inhibition assays are used to screen for activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net For example, a study on novel furanone derivatives identified compounds with dual COX-2/15-LOX inhibition. researchgate.net The anti-inflammatory effect can also be quantified by measuring the compound's ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell cultures, often using lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net

The versatile scaffolds of furan and pyridine are found in drugs with a wide range of pharmacological actions. utripoli.edu.lyijabbr.com In vitro screening methods are essential for identifying these other potential activities.

Antihypertensive Activity: The potential for antihypertensive effects is often initially evaluated through enzyme inhibition assays targeting the Angiotensin-Converting Enzyme (ACE). nih.gov A study on derivatives isolated from the fungus Irpex lacteus identified pyridine and furan derivatives with moderate ACE inhibitory activity, with IC50 values of 31.49 ± 3.41 and 80.96 ± 6.93 µg/mL, respectively. nih.gov

Antidepressant Activity: For antidepressant potential, receptor binding assays are employed. For instance, derivatives of 2-pyridinemethylamine have been studied for their affinity and activity at serotonin (B10506) 5-HT1A receptors, a key target for antidepressant drugs. nih.gov These assays determine how strongly a compound binds to the receptor and whether it acts as an agonist or antagonist. nih.gov

Antihistaminic Activity: This is evaluated through receptor binding assays that measure the affinity of the test compounds for histamine (B1213489) receptors (e.g., H1).

Investigation of Enzyme Inhibition Mechanisms and Kinetics

Derivatives of this compound have been shown to inhibit a variety of enzymes, which often underlies their pharmacological effects. The IC50 value is a standard measure of an inhibitor's potency.

Specific enzymes targeted by furan and pyridine derivatives include:

Kinases: Cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation, is a target for some furopyridine derivatives. nih.gov Other FDA-approved pyridine-containing drugs, like Sorafenib, are known to block kinases such as VEGFR and PDGFR. researchgate.net

Topoisomerases: Docking studies suggest that certain pyridine-furan hybrids have a strong affinity for the active site of human topoisomerase-IIβ, an enzyme critical for DNA replication, which may explain their cytotoxic effects. researchgate.net

Tubulin: Some furan and pyridine derivatives have been found to inhibit tubulin polymerization. rsc.orgnih.gov By disrupting microtubule formation, these compounds can induce mitotic arrest and apoptosis in cancer cells.

Proteases: Furan derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), with some compounds exhibiting IC50 values as low as 1.55 µM. nih.gov

Other Enzymes: As mentioned, furan and pyridine derivatives have also been shown to inhibit ACE, COX, and LOX enzymes. researchgate.netnih.gov

| Compound Class | Target Enzyme | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine derivative (Compound 3b) | Tubulin Polymerization | 4.03 µM | rsc.org |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative (F8–B22) | SARS-CoV-2 Mpro | 1.55 µM | nih.gov |

| Pyridazinone derivative (from furanone) | COX-2 / 15-LOX | Dual Inhibition Activity | researchgate.net |

| Pyridine derivative (Irpelactedine A) | Angiotensin-Converting Enzyme (ACE) | 31.49 ± 3.41 µg/mL | nih.gov |

| Pyrazolopyridine/Furopyridine derivatives | CDK2 | Inhibitory ability evaluated | nih.gov |

Receptor Binding Studies and Ligand-Target Interaction Analysis

Understanding how a molecule interacts with its biological target at an atomic level is crucial for drug design and optimization. Receptor binding studies are performed to quantify the affinity of a ligand (the compound) for a specific receptor. These studies are critical for activities mediated by receptor interaction, such as antidepressant or antihistaminic effects.

For example, a study on novel derivatives of 2-pyridinemethylamine evaluated their binding affinity and selectivity for 5-HT1A receptors compared to dopaminergic D2 and adrenergic α1 receptors. nih.gov Such studies help establish a structure-activity relationship (SAR), linking specific chemical features of the molecules to their biological potency and selectivity. nih.gov

To complement experimental data, computational methods like molecular docking are widely used. acs.org Molecular docking predicts the preferred orientation of a ligand when bound to a target, helping to elucidate the structural basis of its activity. researchgate.net Docking studies have been used to analyze the interaction of pyridine-furan hybrids with topoisomerase-IIβ and to suggest that pyridine derivatives bind to the active site of ACE, leading to its inhibition. researchgate.netnih.gov These computational analyses provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Modulation of Cellular Pathways and Biological Processes

The furan and pyridine moieties are prevalent in compounds known to modulate a wide array of cellular pathways and biological processes. Derivatives of these heterocyclic systems have demonstrated significant potential in interfering with pathways crucial for cell survival, proliferation, and inflammation. nih.gov

Antimicrobial and Antifungal Pathways: Research into derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which shares the furan-2-ylmethyl group, has revealed promising antimicrobial activities. For instance, certain derivatives have shown potent inhibitory effects against the growth of Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for some clinical strains. nih.gov This suggests that the furan scaffold can be a key component in compounds designed to interfere with bacterial growth pathways. Similarly, β-keto-enol derivatives incorporating both pyridine and furan rings have exhibited significant antifungal activity, with some compounds showing IC50 values comparable to the fungicide benomyl (B1667996) against Fusarium oxysporum. acs.org

Anti-inflammatory Pathways: The furan nucleus is present in numerous natural derivatives that exhibit anti-inflammatory effects. These compounds can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, which are critical in the inflammatory response. nih.gov

Table 1: Reported Biological Activities of Furan and Pyridine Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Reported Potency (MIC/IC50) |

|---|---|---|---|

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Antibacterial | S. epidermidis (clinical strain) | 2 µg/mL |

This table presents data on derivatives containing furan and pyridine moieties, illustrating the potential activities of compounds based on the this compound scaffold.

Role as Lead Structures for Novel Therapeutic Agent Development

The structural combination of furan and pyridine in this compound makes it an attractive starting point, or "lead structure," for the design and synthesis of novel therapeutic agents. Medicinal chemists often utilize such scaffolds to generate libraries of related compounds for screening against a wide range of biological targets. researchgate.netresearchgate.net

The versatility of the furan and pyridine rings allows for extensive chemical modification to optimize pharmacological properties. Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that the type and position of substituent groups can significantly influence their biological activity, such as antiproliferative effects. nih.gov For example, the introduction of specific functional groups can enhance a compound's binding affinity to a target protein, improve its metabolic stability, or increase its cellular permeability. researchgate.net

The development of new antimicrobials is a key area where furan-containing compounds are being explored. Given the rise of antibiotic-resistant bacteria, the discovery of novel scaffolds is crucial. The demonstrated activity of furan derivatives against resistant strains highlights their potential as lead structures in this therapeutic area. nih.gov

In essence, while direct biological data for this compound is not extensively documented, its chemical architecture strongly suggests its potential as a valuable scaffold in drug discovery. The proven biological activities of closely related furan and pyridine derivatives provide a solid foundation for the future design and development of new therapeutic agents based on this core structure.

Applications of Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine Beyond Medicinal Chemistry

Building Block in Complex Organic Synthesis and Combinatorial Chemistry

The unique structural arrangement of Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, which incorporates both an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, along with a flexible secondary amine linker, positions it as a versatile building block in the synthesis of more complex molecular architectures. The furan moiety can participate in various reactions, including electrophilic substitutions and cycloadditions, allowing for the construction of diverse heterocyclic systems. scirp.org The pyridine ring, a common scaffold in functional molecules, offers sites for functionalization through substitution reactions. nih.gov

The secondary amine bridge provides a reactive site for N-alkylation, acylation, and other modifications, enabling the straightforward attachment of this bifunctional scaffold to other molecular fragments. This modular nature is particularly advantageous in combinatorial chemistry, where the systematic combination of different building blocks is used to generate large libraries of compounds for screening in various applications. acs.org Methodologies for the synthesis of substituted pyridines, such as cobalt-catalyzed cyclotrimerization of alkynes with a nitrile, highlight the adaptability of the pyridine core in creating diverse molecular libraries. acs.org The furan and pyridine components can be further modified to introduce additional diversity, making this compound a potentially valuable starting material for high-throughput synthesis endeavors.

Potential in Materials Science Research

The inherent electronic and coordination properties of the furan and pyridine rings suggest that this compound could be a valuable precursor in the development of novel materials.

Development of Novel Materials with Unique Electronic Properties

The combination of the π-rich furan and π-deficient pyridine rings within the same molecule creates a donor-acceptor type structure, which is a key feature in the design of organic electronic materials. Furan-based polymers, for instance, have been investigated for their conductive properties. rsc.orgcore.ac.ukbohrium.com While early polyfurans suffered from low conductivity and instability, the use of oligofurans as starting materials for electropolymerization has led to the development of stable and conductive polyfuran films with conductivities on the order of 1 S cm⁻¹. rsc.org These furan-based conducting polymers exhibit good environmental and electrochemical stability, making them suitable for applications in organic electronics. rsc.org

Similarly, copolymers incorporating furan and other heterocyclic rings, such as thiophene, have been synthesized and their electrochemical behavior studied. researchgate.net The electronic properties of such materials can be tuned by altering the monomer composition and polymerization conditions. Given the conjugated nature of its constituent rings, this compound could serve as a monomer or a building block for larger conjugated systems with tailored electronic and optoelectronic properties for use in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Formation of Coordination Polymers and Frameworks

The nitrogen atom of the pyridine ring in this compound is a well-established coordination site for a wide variety of metal ions. Pyridine and its derivatives are extensively used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govuniversityofgalway.ienih.govresearchgate.netresearchgate.net The geometry and connectivity of the resulting frameworks can be controlled by the coordination preferences of the metal ion and the structure of the organic ligand. nih.gov

The furan ring's oxygen atom and the secondary amine nitrogen can also potentially participate in metal coordination, offering multiple binding modes and the possibility of forming polynuclear or higher-dimensional structures. The flexibility of the methylene (B1212753) linkers allows the pyridine and furan rings to orient themselves to accommodate the coordination geometry of different metal centers. The use of mixed-ligand systems, incorporating ligands like pyridine-dicarboxylic acids, has been shown to yield MOFs with diverse and novel topologies. nih.govresearchgate.net Therefore, this compound could act as a versatile ligand for the construction of new coordination polymers and MOFs with interesting structural features and potential applications in gas storage, catalysis, and sensing. globethesis.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | nih.govscbt.com |

| Molecular Weight | 188.23 g/mol | nih.govscbt.com |

| IUPAC Name | N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine | nih.gov |

| CAS Number | 247571-56-8 | nih.gov |

| SMILES | C1=CC=NC(=C1)CNCC2=CC=CO2 | nih.gov |

Table 2: Examples of Related Furan-Pyridine Compounds and Their Applications

| Compound | Application/Property | Reference |

| Polyfuran Films | Conducting polymers for organic electronics | rsc.org |

| Furan-Thiophene Copolymers | Electrosynthesized materials with tunable electrochemical behavior | researchgate.net |

| Pyridine-dicarboxylic acid based MOFs | Formation of 2D and 3D coordination polymers with novel topologies | nih.govresearchgate.net |

| N-(furan-2-ylmethyl)pyridin-2-amine | Building block for more complex molecules | sigmaaldrich.com |

Future Research Directions and Perspectives for Furan 2 Ylmethyl Pyridin 2 Ylmethyl Amine

Emerging Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is paramount for the future of chemical manufacturing. For Furan-2-ylmethyl-pyridin-2-ylmethyl-amine, research is anticipated to move beyond conventional methods towards greener and more sustainable alternatives.

Emerging synthetic strategies are likely to focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in One promising avenue is the exploration of catalytic methods, particularly those employing earth-abundant and non-toxic metals. rsc.org The reductive amination of biomass-derived furan (B31954) compounds, such as furfural (B47365), presents a sustainable pathway to furan-containing amines. mdpi.comnih.gov This approach aligns with the growing trend of utilizing renewable feedstocks for chemical synthesis. rsc.org

Furthermore, innovative techniques like microwave-assisted and ultrasonic synthesis are expected to gain prominence. rasayanjournal.co.inresearchgate.net These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional heating. rasayanjournal.co.in The development of one-pot, multi-component reactions will also be a key area of focus, streamlining the synthesis process and reducing the need for intermediate purification steps. rasayanjournal.co.in

A comparative look at traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Increasingly biomass-derived and renewable mdpi.comnih.gov |

| Catalysts | Often precious or toxic metals | Earth-abundant and non-toxic metals, biocatalysts rsc.org |

| Energy Input | Conventional heating | Microwave, ultrasound, mechanochemistry rasayanjournal.co.inresearchgate.net |

| Solvents | Often volatile organic compounds | Green solvents (e.g., water, ionic liquids), solvent-free conditions rasayanjournal.co.in |

| Efficiency | Multi-step, purification-intensive | One-pot, multi-component reactions rasayanjournal.co.in |

| Waste Generation | Higher | Lower, improved atom economy rsc.org |

Design and Synthesis of Novel, Highly Selective Analogues

The structural framework of this compound offers a versatile scaffold for the design and synthesis of novel analogues with enhanced selectivity and potency for specific biological targets. Future research will likely involve systematic structural modifications to explore the structure-activity relationships (SAR).

Key areas for modification could include:

Substitution on the furan and pyridine (B92270) rings: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate electronic properties, lipophilicity, and steric hindrance.

Modification of the amine linker: Altering the length and flexibility of the linker between the furan and pyridine moieties to optimize binding to target proteins.

Introduction of chiral centers: The synthesis of enantiomerically pure analogues could lead to improved selectivity and reduced off-target effects.

A notable example of analogue design in a related class of compounds involved the synthesis of novel 2-pyridinemethylamine derivatives as selective 5-HT1A receptor agonists. nih.gov In that study, the incorporation of a fluorine atom and other substituents led to analogues with enhanced oral bioavailability and agonistic activity. nih.gov This highlights the potential for targeted modifications to significantly improve the pharmacological profile of this compound derivatives.

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding

Advanced computational methods are becoming indispensable tools in modern chemical research, offering profound insights into reaction mechanisms and molecular interactions. For this compound and its analogues, computational studies will be instrumental in accelerating the design and discovery process.

Molecular docking simulations can predict the binding modes and affinities of these compounds with various biological targets, helping to identify the most promising candidates for further experimental investigation. ijper.orgasianpubs.orgjbcpm.com These studies can elucidate key interactions, such as hydrogen bonding and π-π stacking, between the ligand and the active site of a protein. ijper.org

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of these molecules. researchgate.net DFT studies can be employed to investigate the transition states of synthetic reactions, predict spectroscopic properties, and rationalize observed chemical behavior. For instance, DFT has been used to understand the formation of furan derivatives in reactions involving pyridinium (B92312) salts. researchgate.net

The integration of these computational approaches will enable a more rational and efficient design of novel analogues with desired properties, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.

Identification of Untapped Biological Targets and Pathways

The diverse biological activities reported for furan and pyridine derivatives suggest that this compound and its analogues may interact with a wide range of biological targets. ijabbr.comresearchgate.net Future research should focus on systematically screening these compounds against various cell lines and enzyme assays to identify novel biological activities and untapped therapeutic targets.

Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly Similarly, pyridine derivatives are prevalent in many biologically active molecules. nih.gov The combination of these two pharmacophores in a single molecule could lead to synergistic effects or novel mechanisms of action.

Recent studies on furan-pyridine hybrids have shown promising results. For example, novel furan-pyridinone derivatives have been identified as potential cytotoxic agents against esophageal cancer, with METAP2 and EGFR identified as possible targets. mdpi.com The exploration of such compounds as inhibitors for various enzymes or as modulators of specific signaling pathways could open up new avenues for drug discovery.

| Potential Therapeutic Area | Rationale based on Furan/Pyridine Derivatives |

| Oncology | Furan derivatives have shown potent cytotoxic activities against various cancer cell lines. nih.gov Pyridine-containing compounds are known to inhibit kinases involved in cancer progression. nih.gov |

| Infectious Diseases | Both furan and pyridine scaffolds are present in numerous antibacterial and antifungal agents. ijabbr.com |

| Neurodegenerative Diseases | Derivatives of these heterocycles have shown potential as antidepressant and anti-Parkinsonian agents. utripoli.edu.ly |

| Inflammatory Diseases | Anti-inflammatory properties have been reported for various furan-containing molecules. researchgate.net |

Exploration of Advanced Applications in Material Science and Catalysis

Beyond the realm of biology and medicine, the unique electronic and structural features of this compound make it an intriguing candidate for applications in material science and catalysis.

In material science , furan-based polymers are gaining attention for the development of novel materials with unique properties. numberanalytics.com The incorporation of the furan moiety can impart desirable characteristics such as thermal stability and specific electronic properties. Furan derivatives are being explored for use in conjugated polymers for organic electronics and in the formulation of advanced resins and composites. numberanalytics.com The pyridine unit, with its coordinating nitrogen atom, could be exploited for the development of metal-organic frameworks (MOFs) or other coordination polymers with interesting catalytic or gas storage properties.

In the field of catalysis , the compound itself or its metal complexes could serve as novel catalysts or ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as coordination sites for metal ions, potentially leading to catalysts with unique reactivity and selectivity. The development of sustainable catalytic pathways for the synthesis and transformation of furan derivatives is an active area of research. frontiersin.org

The potential applications are summarized below:

| Application Area | Potential Role of this compound |

| Organic Electronics | As a building block for conjugated polymers with tailored electronic properties. numberanalytics.com |

| Advanced Polymers | Monomer for the synthesis of high-performance resins and composites. numberanalytics.com |

| Metal-Organic Frameworks (MOFs) | As an organic linker to create porous materials for gas storage or separation. |

| Homogeneous Catalysis | As a bidentate ligand for transition metal catalysts. |

| Heterogeneous Catalysis | Immobilized on a solid support to create a recyclable catalyst. |

Q & A

Q. What are the optimal synthetic routes for Furan-2-ylmethyl-pyridin-2-ylmethyl-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a pyridine derivative (e.g., 2-aminopyridine) may react with a furan-containing electrophile under basic conditions. A common approach involves using anhydrous solvents like THF or DMF at 60–80°C with catalytic bases (e.g., K₂CO₃) to facilitate amine bond formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How is the compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of:

- X-ray crystallography : For definitive 3D structure determination using programs like SHELXL for refinement .

- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to identify proton environments and carbon frameworks.

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this amine derivative?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards) .

- Work in a fume hood (P271 precaution) to minimize inhalation of dust or vapors.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound with transition metals?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize ligand geometry and calculate binding energies with metals (e.g., Mn, Co, Ni) using software like Gaussian or ORCA.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Compare results with experimental data from UV-Vis, EPR, or X-ray crystallography of metal complexes .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational isomerism) causing split signals.

- COSY/NOESY experiments : Elucidate through-space couplings and confirm stereochemistry.

- Deuterium exchange : Test for exchangeable protons (e.g., NH groups) to simplify spectra .

Q. How does the compound perform as a ligand in catalytic systems?

- Methodological Answer :

- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(0)/Pd(II) precursors.

- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to determine turnover frequency (TOF).

- X-ray absorption spectroscopy (XAS) : Analyze metal-ligand coordination geometry during catalysis .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow chemistry : Optimize continuous flow reactors for better heat/mass transfer.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity monitoring.

- Recrystallization : Refine solvent mixtures (e.g., ethanol/water) to achieve >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.